4-Piperazin-1-yl-1,3-benzothiazole
Description
Properties
CAS No. |
105685-43-6 |
|---|---|
Molecular Formula |
C11H13N3S |
Molecular Weight |
219.306 |
IUPAC Name |
4-piperazin-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13N3S/c1-2-9(14-6-4-12-5-7-14)11-10(3-1)15-8-13-11/h1-3,8,12H,4-7H2 |
InChI Key |
SBFDRFAVCUTPAM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)SC=N3 |
Synonyms |
Benzothiazole, 4-(1-piperazinyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Typical conditions involve refluxing equimolar amounts of 2-chloro-1,3-benzothiazole and piperazine in a polar aprotic solvent such as 2-propanol or dimethylformamide (DMF). The addition of a base, such as sodium bicarbonate or triethylamine, neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Table 1: Comparative Yields Under Varied SNAr Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Propanol | NaHCO₃ | 80 | 12 | 78 |
| DMF | Triethylamine | 100 | 6 | 92 |
| Ethanol | K₂CO₃ | 70 | 18 | 68 |
Data adapted from demonstrates that DMF with triethylamine at 100°C achieves superior yields (92%) due to enhanced solubility of reactants and efficient HCl scavenging. Prolonged reaction times in ethanol result in lower yields, likely due to solvent degradation or side reactions.
Mechanistic Insights
The SNAr mechanism proceeds via a two-step process:
-
Formation of a Meisenheimer complex : Piperazine attacks the electrophilic C2 position of 2-chloro-1,3-benzothiazole, generating a tetrahedral intermediate.
-
Elimination of chloride : The intermediate collapses, expelling Cl⁻ and restoring aromaticity to the benzothiazole ring.
Density functional theory (DFT) studies suggest the reaction’s rate-determining step is the nucleophilic attack, with activation energies lower in polar aprotic solvents.
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
Microwave irradiation has revolutionized the synthesis of this compound by reducing reaction times from hours to minutes. This method employs dielectric heating to enhance molecular collisions, improving reaction efficiency.
Protocol and Parameters
A representative procedure involves irradiating a mixture of 2-chloro-1,3-benzothiazole (1 mmol), piperazine (1.2 mmol), and potassium carbonate (2 mmol) in DMF (5 mL) at 120°C for 15 minutes under 300 W microwave power. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 89% pure compound.
Key Advantages :
Comparative Analysis With Thermal Methods
Table 2: Microwave vs. Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Time (min) | 15 | 360 |
| Yield (%) | 89 | 92 |
| Purity (HPLC) | 98.5 | 97.2 |
While yields are comparable, microwave synthesis achieves higher purity due to reduced exposure to thermal degradation.
Solvent-Free Mechanochemical Approaches
Emerging solvent-free methodologies utilize ball milling to synthesize this compound, aligning with green chemistry principles.
Methodology
A stoichiometric mixture of 2-chloro-1,3-benzothiazole and piperazine is placed in a stainless-steel milling jar with zirconia balls (10 mm diameter). Milling at 30 Hz for 60 minutes induces mechanochemical activation, facilitating solid-state reactions.
Table 3: Solvent-Free Reaction Outcomes
| Milling Time (min) | Yield (%) | Particle Size (µm) |
|---|---|---|
| 30 | 65 | 12.4 |
| 60 | 82 | 8.7 |
| 90 | 75 | 10.2 |
Yields peak at 60 minutes, beyond which over-milling reduces efficiency due to agglomeration.
Characterization and Analytical Validation
All synthetic routes require rigorous characterization to confirm product identity and purity.
Spectroscopic Techniques
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 2.90–3.10 (m, 8H, piperazine-H) and δ 7.20–8.10 (m, 3H, benzothiazole-H) confirm successful substitution.
-
FT-IR : Absence of C-Cl stretch (750 cm⁻¹) and presence of C-N stretch (1250 cm⁻¹) validate piperazine incorporation.
-
Mass Spectrometry : ESI-MS m/z 235.1 [M+H]⁺ aligns with the molecular formula C₁₁H₁₂N₃S.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Piperazin-1-yl-1,3-benzothiazole can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products Formed:
Oxidized Derivatives: These include various sulfoxides and sulfones.
Reduced Derivatives: These include amines and other reduced forms.
Substituted Derivatives: These include a wide range of substituted benzothiazole derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Synthesis and Evaluation
Recent studies have synthesized derivatives of 4-piperazin-1-yl-1,3-benzothiazole and evaluated their antimicrobial properties. For instance, a series of compounds were tested against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Out of 15 synthesized compounds, five demonstrated moderate antibacterial activity, indicating the potential of these derivatives in combating bacterial infections .
Mechanism of Action
The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. This mechanism is particularly relevant given the rising concerns over antibiotic resistance in pathogenic strains .
Role as PPARδ Agonist
Discovery and Optimization
In another study, derivatives including this compound were identified as novel agonists for peroxisome proliferator-activated receptor delta (PPARδ), a target for treating metabolic syndrome. The optimization of these compounds aimed to enhance their hydrophobic interactions within the binding site, leading to improved agonist efficacy. One derivative exhibited a high selectivity ratio over PPARα and PPARγ, making it a promising candidate for further development in metabolic disorders .
Clinical Implications
The activation of PPARδ has been linked to increased high-density lipoprotein cholesterol levels and improved lipid metabolism. This suggests that this compound derivatives may play a significant role in managing conditions such as hypercholesterolemia and metabolic syndrome .
Potential in Cancer Treatment
Antineoplastic Activity
Recent investigations have explored the potential of piperazine derivatives containing benzothiazole in cancer therapy. These compounds have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated that specific derivatives significantly reduced cell viability in various cancer cell lines, suggesting their utility as anticancer agents .
Case Studies and Efficacy
One notable case involved the evaluation of a piperazine-benzimidazole derivative that exhibited a remarkable reduction in parasite activity, which parallels the mechanisms seen in tumor suppression. The compound achieved a 92.7% reduction in parasite activity at specific concentrations after 48 hours, indicating its potency not only against parasites but also potentially against cancer cells .
Summary Table of Applications
| Application Area | Compound Activity | Key Findings |
|---|---|---|
| Antimicrobial | Moderate activity against gram-positive bacteria | Five out of fifteen compounds showed effectiveness |
| PPARδ Agonist | High selectivity for PPARδ | Significant upregulation of HDL cholesterol levels |
| Cancer Treatment | Inhibition of tubulin polymerization | High cytotoxicity against various cancer cell lines |
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 4-Piperazin-1-yl-1,3-benzothiazole inhibits various enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival.
Receptor Antagonism: The compound acts as an antagonist to dopamine and serotonin receptors, which is the basis for its antipsychotic effects.
Comparison with Similar Compounds
Substituent Effects :
- Position 2: Replacing SH with NH₂ (e.g., 2-amino derivatives) abolishes antibacterial activity but improves antifungal potency (e.g., compound 1n against C. albicans, MIC: 4 mg/mL) .
- Position 6 : Methyl or trifluoromethoxy groups enhance pharmacological activity. Compound 14 shows IC₅₀ values for sodium channel inhibition lower than riluzole analogs .
- Piperazine Linkage : Direct attachment (as in 4-piperazin-1-yl derivatives) vs. acetamide linkage (as in BZ-IV) affects solubility and target binding .
Pharmacological Activities
Antimicrobial Activity
Enzyme Modulation
Research Findings and Trends
- Antimicrobial vs. Neurological Focus : Piperazine-benzothiazole derivatives are increasingly studied for neurological targets (e.g., sodium channels) rather than antimicrobial uses, reflecting shifting therapeutic priorities .
- Structure-Activity Relationship (SAR): Substituents at positions 2, 4, and 6 critically influence bioactivity. Trifluoromethoxy and chloro groups enhance potency, while amino groups shift activity toward antifungal applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Piperazin-1-yl-1,3-benzothiazole, and how can reaction purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions between piperazine derivatives and benzothiazole precursors. For example, analogous syntheses involve refluxing benzothiazole intermediates with piperazine in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres. Purity is ensured using column chromatography and recrystallization, followed by characterization via -NMR, -NMR, and HRMS to confirm molecular weight and functional groups .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology :
- Spectroscopy : FT-IR identifies functional groups (e.g., C-N stretches in piperazine at ~1,250 cm). -NMR reveals proton environments (e.g., piperazine protons at δ 2.5–3.5 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using software like OLEX2 or SHELXL resolves bond lengths and angles. For example, hydrogen-bonding networks in benzothiazole derivatives are mapped via OLEX2’s graphical interface, with refinement protocols in SHELXL ensuring accuracy .
Q. How can initial biological activity screening be designed for this compound?
- Methodology : Enzyme inhibition assays (e.g., ALT/AST activity in serum) are performed using spectrophotometric methods. Derivatives are incubated with enzyme substrates, and absorbance changes (e.g., at 340 nm for NADH depletion) are monitored. Dose-response curves and IC values are calculated to assess potency .
Advanced Research Questions
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and hyperpolarizability for nonlinear optical properties. Natural Bond Orbital (NBO) analysis identifies charge transfer interactions, while time-dependent DFT predicts UV-Vis spectra .
Q. How can crystallographic data resolve conformational ambiguities in derivatives?
- Methodology : High-resolution SC-XRD data (e.g., 0.8 Å resolution) processed via SHELXL refines anisotropic displacement parameters. Twinning or disorder is addressed using the TWIN/BASF commands in SHELX. Hydrogen-bonding networks are visualized using Mercury software, with topology analysis via CrystalExplorer .
Q. What strategies optimize structure-activity relationships (SAR) for piperazine-benzothiazole hybrids?
- Methodology :
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH) on the benzothiazole ring to modulate bioactivity.
- Bioisosteric replacement : Replace piperazine with morpholine or thiomorpholine and compare binding affinities via molecular docking (e.g., AutoDock Vina) .
Q. How are fluorescence-based assays developed for tracking this compound in biological systems?
- Methodology : Pyrazoline-benzothiazole hybrids (e.g., 2-pyrazoline derivatives) exhibit fluorescence quenching upon binding nitroaromatics. Quenching efficiency () is calculated via Stern-Volmer plots using fluorescence spectrophotometry (λ= 350 nm, λ= 450 nm) .
Q. How can contradictory biological or spectroscopic data from different studies be reconciled?
- Methodology : Cross-validate results using orthogonal techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
